molecular formula C10H15N3 B13314868 1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine

1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine

Cat. No.: B13314868
M. Wt: 177.25 g/mol
InChI Key: IBWJFENEUCXMAA-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrrolidine ring substituted with a pyridine ring and a methyl group

Preparation Methods

The synthesis of 1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may utilize catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine can be compared to other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyridine derivatives: Compounds with a pyridine ring exhibit different reactivity and applications based on their substituents.

The uniqueness of this compound lies in its combined pyrrolidine and pyridine structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

1-methyl-2-pyridin-3-ylpyrrolidin-3-amine

InChI

InChI=1S/C10H15N3/c1-13-6-4-9(11)10(13)8-3-2-5-12-7-8/h2-3,5,7,9-10H,4,6,11H2,1H3

InChI Key

IBWJFENEUCXMAA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)N

Origin of Product

United States

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